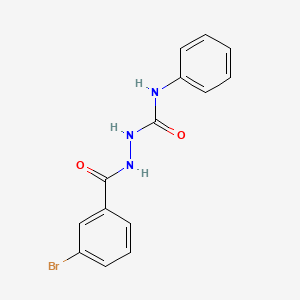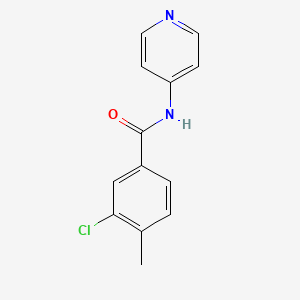
2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a hydrazine derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Mécanisme D'action
The mechanism of action of 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the NF-κB signaling pathway, which is known to play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide exhibits potent anti-inflammatory and anti-tumor activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In addition, it has also been shown to possess anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide in lab experiments include its potent biological activities and ease of synthesis. However, the limitations of using this compound include its low solubility in aqueous solvents and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in various cancer models and develop it as a potential anti-cancer agent. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-bromobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(3-bromobenzoyl)-N-phenylhydrazinecarboxamide has shown potential applications in medicinal chemistry research. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, it has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Propriétés
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRAKHFGJUHSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)-N-phenylhydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)


methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)
![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
